Phenyl-beta-D-thioglucopyranoside
Overview
Description
Phenyl-beta-D-thioglucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C12H16O5S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of Phenyl-beta-D-thioglucopyranoside are the sodium-D-glucose cotransporters (SGLT) 1 and 2 . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestine.
Mode of Action
This compound interacts with its targets through a competitive inhibition mechanism . It competes with D-glucose for binding to the SGLT transporters, thereby inhibiting the transporters’ activity. Interestingly, this compound has a stronger inhibitory effect on SGLT2 than on SGLT1 .
Biochemical Analysis
Biochemical Properties
Phenyl-beta-D-thioglucopyranoside has been shown to inhibit the activity of sodium-D-glucose cotransporter (SGLT) 1 and 2 by a competitive inhibition mechanism . It has a stronger inhibitory effect on SGLT2 than 1 .
Cellular Effects
This compound binds to the cell membrane of cancer cells and induces apoptosis by inhibiting the synthesis of proteins . This compound also has alkenyl and haloalkyl groups, which may be important for its biological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sodium-D-glucose cotransporters (SGLT) 1 and 2 . It acts as a competitive inhibitor, thereby reducing the activity of these transporters . This leads to a decrease in glucose uptake, which can have significant effects on cellular metabolism .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2936-70-1 | |
Record name | NSC231833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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